Ethyl 2-(3-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate

Description

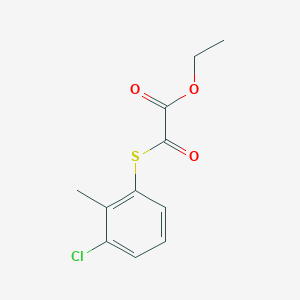

Ethyl 2-(3-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate is an organosulfur compound characterized by a 3-chloro-2-methylphenyl group attached to an oxo-acetate ester via a sulfanyl (–S–) bridge. Its molecular formula is C₁₁H₁₁ClO₃S, with a molecular weight of 266.72 g/mol (estimated from structural analogs). This compound is synthesized through nucleophilic substitution reactions, often involving ethyl chlorooxalate and substituted thiophenols under basic conditions . It is utilized in pharmaceutical and agrochemical research, particularly as a precursor for bioactive molecules .

Properties

IUPAC Name |

ethyl 2-(3-chloro-2-methylphenyl)sulfanyl-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3S/c1-3-15-10(13)11(14)16-9-6-4-5-8(12)7(9)2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUJOVNUOHJVFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)SC1=C(C(=CC=C1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 3-chloro-2-methylphenyl thiol with ethyl oxalyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the thiol group. The reaction mixture is then refluxed, and the product is purified using column chromatography.

Industrial Production Methods

On an industrial scale, the production of Ethyl 2-(3-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Hydroxy derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Ethyl 2-(3-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxo-acetate moiety may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Ethyl 2-(4-Iso-Butylphenyl)Sulfanyl-2-Oxo-Acetate

- Molecular Formula : C₁₄H₁₈O₃S

- Molecular Weight : 266.36 g/mol

- Purity : 97% (commercial grade)

- Key Features : The 4-iso-butylphenyl substituent introduces steric bulk and lipophilicity compared to the 3-chloro-2-methyl group. This may enhance membrane permeability but reduce solubility in polar solvents .

Ethyl 2-(2-Methoxy-5-Methylphenyl)Sulfanyl-2-Oxo-Acetate

- Molecular Formula : C₁₂H₁₄O₄S

- Molecular Weight : 270.30 g/mol

- CAS : 189501-34-6

- This contrasts with the electron-withdrawing chlorine in the parent compound .

Ethyl 2-((4-(2-Chlorophenyl)-3-Cyano-6-Oxo-1,4,5,6-Tetrahydropyridin-2-yl)Thio)Acetate

- Molecular Formula : C₁₆H₁₅ClN₂O₃S

- Molecular Weight : 350.82 g/mol

- Key Features: Incorporation of a tetrahydropyridine ring and cyano group expands its heterocyclic pharmacophore, likely increasing binding affinity in biological systems compared to simpler aryl derivatives .

Heterocyclic and Bioactive Derivatives

Ethyl 2-{[7-Fluoro-4-Oxo-3-(1H-1,2,4-Triazol-1-yl)-4H-Thiochromen-2-yl]-Sulfanyl}Acetate

- Molecular Formula : C₁₅H₁₂FN₃O₃S₂

- Key Features: The fused thiochromene ring and triazole moiety confer antifungal activity, as demonstrated in crystallographic studies.

Ethyl 2-(3-Chloro-2-Methylanilino)-2-Oxo-Acetate

- Molecular Formula: C₁₁H₁₂ClNO₃

- Molecular Weight : 253.67 g/mol

- CAS : 341940-71-4

Comparative Data Table

Biological Activity

Ethyl 2-(3-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate is a compound of significant interest due to its potential biological activities. This article explores the various biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a chloro-substituted aromatic ring, a sulfanyl group, and an ester functional group, which contribute to its reactivity and biological interactions. The general structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thiazolidine and quinazolinone have shown significant antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria . Ethyl 2-(3-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate is hypothesized to possess comparable antibacterial effects due to the presence of the sulfanyl group, which is known to enhance interaction with microbial membranes.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Potentially active |

| Escherichia coli | Potentially active |

| Candida albicans | Potentially active |

Anti-inflammatory Effects

Compounds containing sulfanyl groups often exhibit anti-inflammatory properties. Research has shown that similar derivatives can inhibit pro-inflammatory cytokines, suggesting that ethyl 2-(3-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate may also modulate inflammatory responses .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of structurally related compounds against common pathogens. The results indicated that compounds with similar functional groups showed inhibition zones ranging from 10 mm to 30 mm against various bacterial strains .

- Cytotoxicity Assessment : In vitro studies on related compounds demonstrated IC50 values in the micromolar range against cancer cell lines. This suggests that ethyl 2-(3-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate could be further investigated for its potential as an anticancer agent .

The biological activity of ethyl 2-(3-chloro-2-methylphenyl)sulfanyl-2-oxo-acetate may be attributed to several mechanisms:

- Cell Membrane Disruption : The sulfanyl group may interact with lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.